1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3,4,5-trifluorophenyl derivatives with cyclopropyl intermediates under controlled conditions. One common method includes the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including halogenation, substitution, and reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated cyclopropyl derivatives, alcohols, ketones, and substituted phenyl compounds .
Scientific Research Applications
1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The cyclopropyl ring provides structural rigidity, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-3-(3,4,5-trifluorophenyl)-1-propanone
- 1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride
- (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride
Uniqueness
1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol stands out due to its unique combination of a trifluorophenyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications and differentiates it from other similar compounds .
Properties
CAS No. |
1443346-74-4 |
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Molecular Formula |
C11H11F3O |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-[1-(3,4,5-trifluorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H11F3O/c1-6(15)11(2-3-11)7-4-8(12)10(14)9(13)5-7/h4-6,15H,2-3H2,1H3 |
InChI Key |
NKKFCGCJMPBKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=C(C(=C2)F)F)F)O |
Origin of Product |
United States |
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